
1-(2-Nitrophenyl)ethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)ethyl trichloroacetate is an organic compound with the molecular formula C10H8Cl3NO4 It is a derivative of trichloroacetic acid and contains a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl trichloroacetate typically involves the esterification of trichloroacetic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)ethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trichloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride, room temperature or elevated temperature.
Substitution: Amines or thiols, organic solvents like dichloromethane, room temperature or slightly elevated temperature.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: 1-(2-Aminophenyl)ethyl trichloroacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenyl)ethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)ethyl trichloroacetate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by hydrolytic enzymes or chemical hydrolysis, releasing trichloroacetic acid and 1-(2-nitrophenyl)ethanol.
Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.
Substitution: The trichloroacetate group can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethyl trichloroacetate can be compared with other similar compounds such as:
1-(2-Nitrophenyl)ethyl acetate: Similar structure but with an acetate group instead of a trichloroacetate group. It has different reactivity and applications.
1-(2-Nitrophenyl)ethyl benzoate: Contains a benzoate group, leading to different chemical properties and uses.
1-(2-Nitrophenyl)ethyl formate:
The uniqueness of this compound lies in its trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
304443-67-2 |
|---|---|
Molecular Formula |
C10H8Cl3NO4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H8Cl3NO4/c1-6(18-9(15)10(11,12)13)7-4-2-3-5-8(7)14(16)17/h2-6H,1H3 |
InChI Key |
PALGJGFZXPWYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


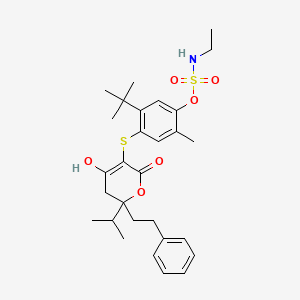
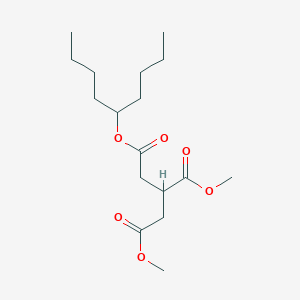
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
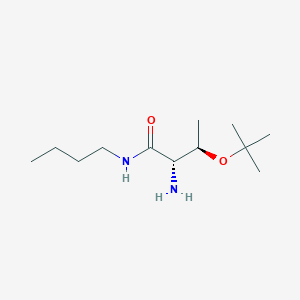
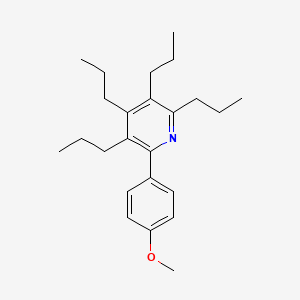
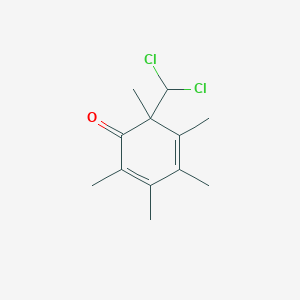
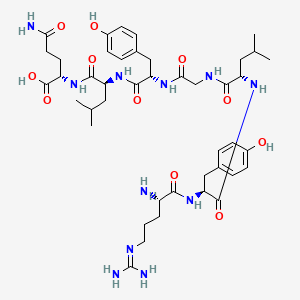
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
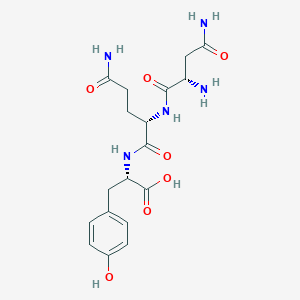

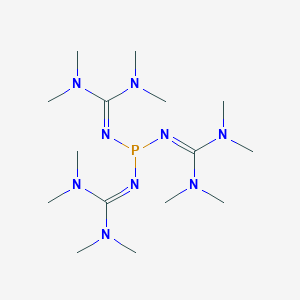

![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
